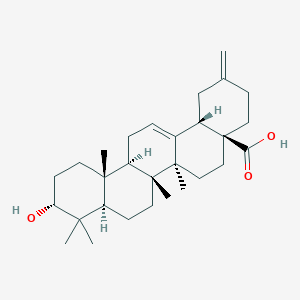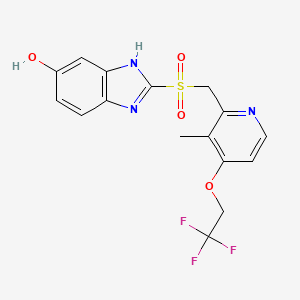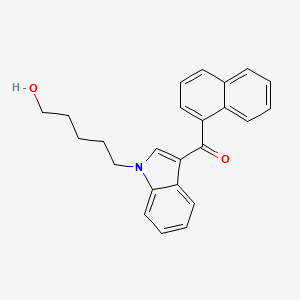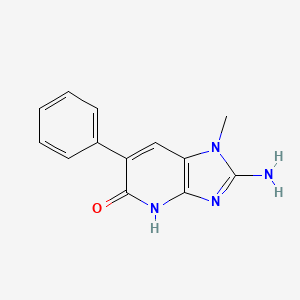![molecular formula C26H29ClN4O3 B605060 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide CAS No. 1266212-81-0](/img/structure/B605060.png)
5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide
Übersicht
Beschreibung
A-887826 is Nav1.8 channel blocker of TTX-resistant sodium currents in rat dorsal root ganglion in a voltage dependent fashion. Oral administration of A-887826 to rats significantly attenuated tactile allodynia in a neuropathic pain model.
Wissenschaftliche Forschungsanwendungen
Nav1.8 Channel Blocker
A-887826 is a potent Nav1.8 channel blocker . Nav1.8 channels are expressed in primary pain-sensing neurons and are a prime current target for new drugs for pain . This makes A-887826 a potential candidate for pain management research .
Use-Dependent Relief of Inhibition
A-887826 has been found to have a strong “reverse use dependence”, whereby inhibition was relieved by repetitive short depolarizations . This unusual property may reduce inhibition during physiological firing and should be selected against in drug development .
Neuropathic Pain Model
Oral administration of A-887826 to rats significantly attenuated tactile allodynia in a neuropathic pain model . This suggests that A-887826 could be used in research related to neuropathic pain .
Voltage-Dependent Sodium Channel Inhibition
A-887826 has been studied for its effects on voltage-dependent sodium channels, which underlie action potential firing of primary pain-sensing neurons . Inhibition of these channels is an attractive strategy for blocking pain signaling .
Comparison with Other Nav1.8 Inhibitors
A-887826 has been compared with other Nav1.8 inhibitors, such as A-803467 . The use-dependent relief from inhibition was seen to be much stronger with A-887826 than with A-803467 .
Study of Native Nav1.8 Channels
A-887826 has been used to study native Nav1.8 channels in mouse dorsal root ganglion (DRG) neurons . This research could provide insights into the functioning of these channels and their role in pain sensation .
Wirkmechanismus
Target of Action
The primary target of A-887826 is the Nav1.8 sodium channel . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . They play a crucial role in the generation and propagation of action potentials in nociceptive neurons .
Mode of Action
A-887826 is a potent and voltage-dependent Nav1.8 sodium channel blocker . It blocks the Nav1.8 channels in a voltage-dependent fashion . Interestingly, A-887826 has a unique property called “reverse use dependence”, whereby inhibition is relieved by repetitive short depolarizations . This effect is much stronger with A-887826 than with other Nav1.8 inhibitors .
Biochemical Pathways
The Nav1.8 channels underlie the firing of action potentials in primary pain-sensing neurons . When these channels are blocked by A-887826, it leads to a reduction in the generation and propagation of nociceptive discharges in peripheral endings of small-diameter axons of the peripheral nervous system . This can alleviate pain, particularly neuropathic pain syndromes .
Result of Action
The blocking of Nav1.8 channels by A-887826 effectively suppresses evoked action potential firing and reversibly suppresses spontaneous firing in small diameter dorsal root ganglion (DRG) neurons . This leads to a significant attenuation of neuropathic tactile allodynia, a type of pain that occurs from a non-painful stimulus like a light touch .
Action Environment
The efficacy of A-887826 can be influenced by physiological conditions such as resting potentials and temperatures . For instance, when studied with physiologic resting potentials and physiologic temperatures, the inhibition of Nav1.8 channels by A-887826 had strong “reverse use dependence” . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment.
Eigenschaften
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide | |
CAS RN |
1266212-81-0 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1266212-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?
A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].
Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?
A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.
- [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.
- [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)







